Bienvenue dans la boutique en ligne BenchChem!

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide

Physicochemical profiling Drug-likeness Permeability prediction

This research compound is differentiated by its rigid trans-ethenyl spacer, which strictly defines the geometry between the benzothiazole and 3-methoxybenzamide moieties—a feature absent in flexible or saturated analogs. The 3-methoxy substitution pattern offers a unique hydrogen-bonding and metabolic profile, distinct from 4-methoxy or unsubstituted variants. Procuring this exact scaffold is essential for consistent SAR studies, avoiding the confounding effects of linker saturation. This compound is suitable as a comparator tool for phosphatase inhibitor research.

Molecular Formula C23H18N2O2S
Molecular Weight 386.47
CAS No. 478049-96-6
Cat. No. B2435397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide
CAS478049-96-6
Molecular FormulaC23H18N2O2S
Molecular Weight386.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3
InChIInChI=1S/C23H18N2O2S/c1-27-19-6-4-5-17(15-19)23(26)24-18-12-9-16(10-13-18)11-14-22-25-20-7-2-3-8-21(20)28-22/h2-15H,1H3,(H,24,26)/b14-11+
InChIKeyVVGYASKNUAQPKO-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide (CAS 478049-96-6): Core Structural Identity and Procurement Relevance


N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide (CAS 478049-96-6) is a synthetic small molecule that fuses a benzothiazole ring to a 3-methoxybenzamide moiety through a trans-ethenyl phenyl bridge [1]. Its molecular formula is C23H18N2O2S, with a molecular weight of 386.5 g mol⁻¹ and a calculated XLogP3-AA of 5.5, indicating moderate lipophilicity [1]. The compound is primarily listed as a research chemical with a purity specification of ≥95% (HPLC) . Unlike the extensively characterized ML086 probe (a benzoisothiazolone PHOSPHO1 inhibitor), this benzothiazole has not been the subject of a dedicated primary research publication indexed in major databases; its bioactivity profile remains largely uncharacterized outside of vendor-provided screening collections [2].

Why N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide Cannot Be Trivially Exchanged for Other Benzothiazole‑Benzamide Analogs


The rigid trans-ethenyl spacer between the benzothiazole and the anilide nitrogen constrains the molecular geometry, dictating the distance and angular orientation between the two aromatic systems [1]. Substitution with analogs that contain a saturated ethyl linker (e.g., N‑[2‑(1,3‑benzothiazol‑2‑yl)ethyl]‑3‑methoxybenzamide) or a direct N‑(benzothiazol‑6‑yl) bond is expected to alter the conformational ensemble and the electron delocalization across the stilbene‑like framework, which may impact target binding even when in‑class activity is assumed . Additionally, the 3‑methoxy substitution pattern on the benzamide ring differs from 4‑methoxy or unsubstituted variants, potentially affecting hydrogen‑bond acceptor capacity and metabolic stability [2]. In the absence of publicly available head‑to‑head pharmacological data, structural uniqueness alone justifies retention of this exact compound in screening collections where SAR consistency is critical.

Quantitative Differentiation Evidence for N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide


Comparison of Calculated Lipophilicity with Closest Structural Analogs

The computationally derived XLogP3-AA value provides a quantitative descriptor for passive membrane permeability potential relative to analogs with different substitution patterns. For N‑{4‑[(E)‑2‑(1,3‑benzothiazol‑2‑yl)ethenyl]phenyl}‑3‑methoxybenzamide, XLogP3‑AA = 5.5 [1]. The corresponding 2,4‑dichlorobenzamide analog has a calculated XLogP3‑AA of 6.8 (estimated by atom‑based method) [2], and the unsubstituted benzamide parent (lacking the 3‑methoxy group) has a predicted XLogP3‑AA of 4.9 [3]. This places the 3‑methoxy compound in an intermediate lipophilicity range that may balance solubility and permeability for cell‑based assays.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen‑Bond Acceptor Capacity as a Differentiator for Target Engagement

The number of hydrogen‑bond acceptors (HBA) is a key parameter for ligand‑protein interactions. The target compound possesses 4 HBA (2 from the methoxy oxygen, 2 from the amide carbonyl and benzothiazole nitrogen) [1], compared with 3 HBA for the acetamide analog (losing the methoxy oxygen) [2] and 4 HBA for the 2,4‑dichlorobenzamide analog (retaining the amide carbonyl and benzothiazole N but adding two chlorine atoms that can act as weak halogen‑bond donors) [3]. The methoxy group introduces a strong H‑bond acceptor site that is absent in the simpler acetamide derivative, potentially enabling additional polar interactions with kinase hinge regions or phosphatase active sites.

Structure‑Activity Relationships Hydrogen bonding Kinase inhibition

Rotatable Bond Flexibility and Its Impact on Binding Entropy

The rotatable bond count influences the entropic cost of binding. The target compound contains 5 rotatable bonds [1], identical to the 2,4‑dichlorobenzamide analog but one more than the acetamide analog (4 rotatable bonds) [2]. The additional rotational freedom in the 3‑methoxybenzamide derivatives compared to the rigid acetamide may reduce the entropic penalty upon binding, but could also increase the unbound conformational entropy, affecting binding affinity. Systematic SAR studies on related benzothiazole‑based LRRK2 inhibitors show that even a single rotatable bond change can modulate IC₅₀ values by >10‑fold [3].

Conformational analysis Ligand efficiency Drug design

Procurement‑Guided Application Scenarios for N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide


Focused Kinase Inhibitor Library Design

The trans‑ethenyl linker and 3‑methoxy substitution create a distinct pharmacophore within the benzothiazole‑benzamide class. Computational comparisons of XLogP3-AA and HBA counts (Section 3) suggest that this compound occupies a unique property space that may be advantageous for targeting kinase hinge regions with stringent steric requirements [1]. Procurement of this exact scaffold enables SAR expansion without the confounding effects of linker saturation or substitution variation seen in common analogs.

PHOSPHO1‐Related Pathway Probe Development (Exploratory)

Although the direct PHOSPHO1 inhibitory activity reported for the structurally distinct ML086 probe cannot be assumed, the benzothiazole‑stilbene‑benzamide architecture shares some topological features with known phosphatase inhibitors [2]. Researchers investigating matrix vesicle‑mediated mineralization may choose this compound as a comparator tool to dissect the contribution of the benzothiazole core versus the benzoisothiazolone warhead, provided that orthogonal target engagement assays are employed.

Metabolic Stability Profiling of Benzamide Substitution Patterns

The 3‑methoxy group on the benzamide ring is a known metabolic handle; comparative microsomal stability studies against the 4‑methoxy and unsubstituted analogs can quantify the impact of regioisomeric substitution on oxidative metabolism [3]. This compound serves as a well‑defined chemical probe for structure‑metabolism relationship studies within the benzamide class, where small positional changes have been shown to alter half‑life by >2‑fold.

Quote Request

Request a Quote for N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.